![molecular formula C33H35Cl2N3O6S B10849884 (4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

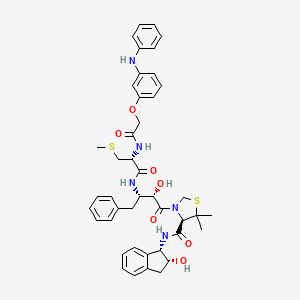

(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KNI-10074 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound has been extensively studied for its ability to bind to and inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the virus. The inhibition of this enzyme prevents the virus from processing its polyprotein precursors, thereby halting its replication cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10074 involves standard Boc-protected liquid-phase peptide synthesis. This method includes the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: While specific industrial production methods for KNI-10074 are not widely documented, the general approach would involve scaling up the liquid-phase peptide synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: KNI-10074 primarily undergoes binding interactions rather than traditional chemical reactions. Its activity is characterized by its ability to form stable van der Waals interactions and hydrogen bonds with the HIV-1 protease .

Common Reagents and Conditions: The synthesis of KNI-10074 involves reagents such as Boc-protected amino acids, coupling agents (e.g., dicyclohexylcarbodiimide), and deprotection agents (e.g., trifluoroacetic acid). The reactions are typically carried out in organic solvents like dimethylformamide under controlled temperature conditions .

Major Products: The major product of the synthesis is KNI-10074 itself, which is obtained after the final deprotection and purification steps. The compound is characterized by its high affinity and specificity for the HIV-1 protease .

Scientific Research Applications

KNI-10074 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary use is as an inhibitor of HIV-1 protease, making it a valuable tool in the study of HIV replication and the development of antiretroviral therapies. Additionally, KNI-10074 is used in structural biology to understand the binding interactions and conformational changes of HIV-1 protease upon inhibitor binding .

Mechanism of Action

KNI-10074 exerts its effects by binding to the active site of HIV-1 protease, thereby inhibiting its enzymatic activity. The binding of KNI-10074 to the protease involves the formation of stable van der Waals interactions and hydrogen bonds, which stabilize the inhibitor-protease complex and prevent the protease from processing its polyprotein substrates . This inhibition disrupts the viral replication cycle, leading to the production of immature, non-infectious viral particles.

Comparison with Similar Compounds

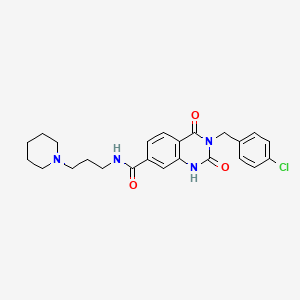

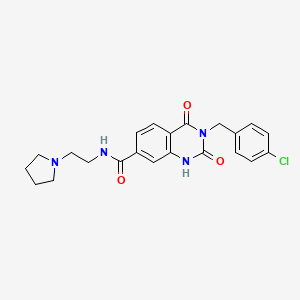

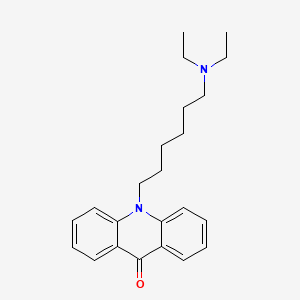

- KNI-10265

- KNI-10006

- KNI-10769

Comparison: KNI-10074 is similar to other HIV-1 protease inhibitors such as KNI-10265, KNI-10006, and KNI-10769 in terms of its mechanism of action and binding interactions. KNI-10074 is unique in its specific binding affinity and the thermodynamic properties of its interactions with the protease. Studies have shown that KNI-10074 exhibits a distinct thermodynamic signature, characterized by favorable enthalpic and entropic contributions to its binding affinity .

Properties

Molecular Formula |

C33H35Cl2N3O6S |

|---|---|

Molecular Weight |

672.6 g/mol |

IUPAC Name |

(4R)-3-[(2S,3S)-3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C33H35Cl2N3O6S/c1-33(2)30(31(42)37-27-21-12-7-6-11-20(21)16-25(27)39)38(18-45-33)32(43)28(41)24(15-19-9-4-3-5-10-19)36-26(40)17-44-29-22(34)13-8-14-23(29)35/h3-14,24-25,27-28,30,39,41H,15-18H2,1-2H3,(H,36,40)(H,37,42)/t24-,25+,27-,28-,30+/m0/s1 |

InChI Key |

XMAMZSZKRBFNLW-UPZHSWQNSA-N |

Isomeric SMILES |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |

Canonical SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849811.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849821.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)

![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)

![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)